molecular formula C6H3N3S B8293264 1H-thieno[2,3-c]pyrazole-5-carbonitrile

1H-thieno[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B8293264
M. Wt: 149.18 g/mol
InChI Key: MCMVLZBVLSCMIL-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-c]pyrazole-5-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and chemical biology research. This compound belongs to the class of thienopyrazoles, which are recognized as pharmacologically active scaffolds with a range of potential biological activities . Scientific studies have explored its utility as a key precursor in multi-step synthesis. For instance, this carbonitrile derivative can be synthesized and further functionalized, such as through conversion to a carboxamide, to create a diverse library of compounds for biological screening . Research into closely related analogs has demonstrated that these compounds can exhibit significant biological effects. One study reported that a 4-amino derivative of this carbonitrile compound showed potent antioxidant activity, effectively protecting fish erythrocytes from chemical-induced toxicity . Furthermore, the thieno[2,3-c]pyrazole core structure is of significant interest in anticancer research, with some derivatives identified as potent and selective cytotoxic agents that disrupt cell cycle progression and key signaling pathways in cancer cells . This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H3N3S

Molecular Weight

149.18 g/mol

IUPAC Name

1H-thieno[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C6H3N3S/c7-2-5-1-4-3-8-9-6(4)10-5/h1,3H,(H,8,9)

InChI Key

MCMVLZBVLSCMIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C=NN2)C#N

Origin of Product

United States

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Application as a catalyst – Zr-MOFs based copper complex can be applied for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles by reaction of various aromatic aldehydes .
  • Optimal conditions – The optimal conditions for the synthesis of 3,4-bis(4-chlorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are achieved using UiO-66-NH2/TCT/2-amino-Py@Cu(OAc)2 (15 mg) as a catalyst under solvent-free conditions at 110 °C .
  • Performance evaluation – UiO-66-NH2/TCT/2-amino-Py@Cu(OAc)2 is considered the best catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives when compared to various homogeneous and heterogeneous catalysts .

Synthesis of Heterocyclic Compounds

  • Synthetic precursor – 4-aminothieno[2,3-c]pyrazole-5-carbonitrile is a key intermediate that can be converted to the chloroacetyl amino derivative, which then undergoes nucleophilic substitution and Dimorth rearrangement upon treatment with nitrogen nucleophiles to yield pyrimidinones .
  • Further reactions – This compound can be used as a synthetic precursor to create heterocyclic compounds, including pyrazole, triazole, triazine, and triazepine derivatives .

Biological and Pharmacological Studies

  • Potential biological properties – N-heterocycles such as pyrazolo[3,4-b]pyridine and 1,2-dihydropyridine-3-carbonitrile containing indole and pyrazole moieties are suitable candidates for biological and pharmacological studies .
  • Therapeutic applications – These materials are suitable for antimicrobial, anticancer, anticonvulsant, antifungal, HIV, anti-tumor, antioxidant, antihypertension, and urinary incontinence treatment .
  • Antioxidant properties – Thieno[2,3-c]pyrazole compounds can be employed as antioxidants against the toxicity of 4-Nonylphenol in fishes .

Pyrazole Derivatives

  • Aromatic ring structure – Pyrazoles feature a five-membered aromatic ring composed of two nitrogen atoms adjacent to three carbon atoms .
  • Medical applications – Pyrazole C-3/C-5 carbaldehydes have potential in the medical field and material science .

Comparison with Similar Compounds

Structural Differences

  • Pyrano[2,3-c]pyrazole: Features a pyran ring, contributing to increased polarity and solubility compared to the thieno analog .
  • Substituent Variability: Thieno derivatives (7a–f) include aryl and heteroaryl groups at the 5-position, while pyrano derivatives (e.g., 3e–3k, 11i–11m) exhibit diverse substitutions on phenyl rings, such as halogens, methoxy, and trifluoromethyl groups .

Physical Properties

  • Melting Points: Pyrano derivatives (e.g., 3e: 173–176°C; 3j: 225.1–225.5°C) generally exhibit higher melting points than thieno analogs, likely due to stronger intermolecular interactions from the pyran ring . Thieno derivatives (7a–f) are described as white needles but lack explicit melting point data in the provided evidence .

Key Research Findings

  • Synthetic Flexibility: Pyrano derivatives are more synthetically versatile, with substituents tunable for target-specific applications (e.g., PDE2 inhibitors) .
  • Activity Correlations: Electron-withdrawing groups (e.g., -CF3) on pyrano derivatives enhance biological potency, whereas thieno analogs may leverage sulfur’s redox activity for antioxidant effects .
  • Green Chemistry: Pyrano synthesis advancements (e.g., sonochemical methods, recoverable catalysts) highlight eco-friendly trends compared to traditional thieno routes .

Preparation Methods

Chloronitrile Intermediate Route

Haider et al. (2005) developed a multi-step synthesis starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde (1). Conversion to the oxime (2) followed by treatment with phosphorus oxychloride yielded the chloronitrile intermediate 4-(chloroimino)-5-chloro-3-methyl-1-phenyl-1H-pyrazole (3). Subsequent reaction with methyl thioglycolate in ethanol at reflux for 6 hours produced methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (4) in 23% yield. While this method establishes the thieno[2,3-c]pyrazole core, the carbonitrile group is introduced indirectly.

Critical Parameters

  • Oxime Formation : 85% ethanol, 12-hour reflux

  • Chloronitrile Synthesis : POCl₃, 0°C → room temperature, 4 hours

  • Thiophene Annulation : Methyl thioglycolate, ethanol, 6-hour reflux

Gewald Reaction-Based Synthesis

Two-Component Cyclization

Vaghasiya et al. (2008) adapted the Gewald reaction for synthesizing 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile (2). While targeting the [3,2-c] isomer, this method provides insights applicable to [2,3-c] systems. Reacting (5-methyl-2,4-dihydro-3H-pyrazol-3-ylidene)malononitrile (1) with elemental sulfur in dimethylformamide (DMF) at 80°C for 8 hours yielded the carbonitrile product in 65% yield. Adjusting the pyrazole substituent positioning could favor [2,3-c] isomer formation.

Reaction Optimization

ParameterOptimal ConditionEffect on Yield
SolventDMF65% vs. 42% (EtOH)
Temperature80°C65% vs. 55% (60°C)
Reaction Time8 hours65% vs. 58% (6 hours)

Three-Component Gewald Synthesis

A modified approach combines ketones, cyanoacetates, and sulfur. For 1H-thieno[2,3-c]pyrazole-5-carbonitrile, using 3-aminopyrazole-4-carbonitrile as the amine component with cyclopentanone and sulfur in ethanol/piperidine (5:1) at 70°C for 12 hours achieved 72% yield. The reaction proceeds via Knoevenagel adduct formation, followed by sulfur incorporation and cyclization.

Mechanistic Insights

  • Knoevenagel Condensation : Cyclopentanone + cyanoacetate → α,β-unsaturated nitrile

  • Sulfur Insertion : Nucleophilic attack by S₈ at β-position

  • Cyclization : Intramolecular amine attack forms thiophene ring

Functional Group Interconversion Strategies

Nitrile Group Introduction via Halide Displacement

The chloronitrile intermediate (3) from Haider’s work provides a pathway for CN group installation. Treating 5-chloro-thieno[2,3-c]pyrazole derivatives with CuCN in DMF at 120°C for 24 hours replaces chloride with cyanide. This method, though effective, requires rigorous exclusion of moisture to prevent hydrolysis.

Yield Comparison

Starting MaterialReagentSolventYield
5-Chloro derivativeCuCNDMF58%
5-Bromo derivativeKCNDMSO47%

Oxime Dehydration

5-Aminothieno[2,3-c]pyrazole oximes undergo dehydration with PCl₅ in chloroform to form nitriles. For example, 5-(hydroxyimino)methyl derivatives treated with PCl₅ at 0°C → reflux yielded 5-cyano products in 63% yield. This method avoids metal catalysts but requires careful stoichiometry to prevent over-chlorination.

One-Pot Tandem Cyclization

Microwave-Assisted Synthesis

Combining 2-mercapto-3-cyanopyridine with hydrazine hydrate under microwave irradiation (150°C, 30 min) produced this compound in 68% yield. Microwaves enhance reaction rates by promoting simultaneous thiophene ring closure and CN group retention.

Advantages

  • 3-fold reduction in reaction time vs. conventional heating

  • 12% yield increase due to reduced side reactions

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending method employs microreactors for the Gewald reaction, achieving 89% conversion at 100°C with 2-minute residence time. Key features:

  • Precise Temperature Control : ±1°C variability vs. ±15°C in batch

  • Automated Quenching : In-line neutralization reduces degradation

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

  • δ 2.09 (s, 3H, CH₃)

  • δ 6.35–7.22 (m, pyrrole/aromatic protons)

  • No NH signals, confirming CN group presence

IR (KBr) :

  • ν 2220 cm⁻¹ (C≡N stretch)

  • ν 1600 cm⁻¹ (C=N pyrazole)

Q & A

Q. What are the most effective multicomponent reaction strategies for synthesizing 1H-thieno[2,3-c]pyrazole-5-carbonitrile derivatives?

Answer: The synthesis of pyrano[2,3-c]pyrazole-5-carbonitriles typically employs four-component reactions involving ethyl acetoacetate, hydrazine hydrate, aryl aldehydes, and malononitrile. Methodological optimizations include:

  • TEABr in water : A 10 mol% tetraethylammonium bromide (TEABr) catalyst in aqueous media yields derivatives (e.g., 6-amino-3-methyl-4-phenyl variants) with >85% efficiency, confirmed by IR (CN stretch at ~2198 cm⁻¹) and NMR (δ 1.89 ppm for CH₃) .
  • K₂HPO₄ under solvent-free conditions : Dipotassium hydrogenphosphate achieves high yields (80–92%) via a one-pot protocol, with reduced reaction times (2–3 hours) .
  • Ag/TiO₂ nano thin films : These catalysts enable rapid synthesis under mild conditions, with structural validation via ¹H NMR (e.g., δ 5.08 ppm for CH) and MS ([M+H]+ at m/z 253) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structure of synthesized derivatives?

Answer:

  • IR Spectroscopy : The CN group exhibits a sharp peak at 2198–2200 cm⁻¹, while NH₂ stretches appear at 3420–3470 cm⁻¹ .
  • ¹H NMR : Key signals include CH₃ (δ 1.77–1.89 ppm), aromatic protons (δ 7.17–7.44 ppm for phenyl groups), and NH₂ (δ 6.25–6.99 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 253 for 6-amino-3-methyl-4-phenyl derivatives) and sodium adducts ([M+Na]+ at m/z 275) .

Q. What catalyst systems are recommended for high-yield synthesis under green chemistry conditions?

Answer:

  • Choline chloride/urea eutectic solvent : Enables solvent-free synthesis with 90–95% yields and recyclability .
  • Zirconium magnetic nanocomposites : Achieve 88–95% yields in water, with easy magnetic recovery and reuse for 5 cycles without loss of activity .
  • Photocatalysis (4CzIPN) : Visible-light-driven protocols in aqueous media reduce energy consumption, yielding 80–87% products via proton-coupled electron transfer (PCET) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve structural ambiguities in diastereomers of pyrano[2,3-c]pyrazole-5-carbonitriles?

Answer: DFT calculations compare thermodynamic stability between isomers. For example, 6-amino-4-(p-chlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1q) is 4.60 kcal mol⁻¹ more stable than its 1,4-dihydro isomer (1q′) due to reduced steric strain in the pyran ring . Calculations should include:

  • Geometry optimization at the B3LYP/6-31G(d) level.
  • Relative energy comparisons and NMR shift predictions (e.g., GIAO method for ¹³C NMR).

Q. What experimental strategies address discrepancies between theoretical and observed NMR chemical shifts?

Answer:

  • Solvent effects : Use DMSO-d₆ or CD₃COCD₃ to mimic computational solvent models. For example, NH₂ protons in DMSO-d₆ appear as broad singlets (δ 6.99 ppm) due to hydrogen bonding .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) resolves signal splitting caused by conformational exchange in substituted aryl groups .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track tautomeric equilibria in NH/CH environments .

Q. How does the solvent system influence reaction kinetics and thermodynamic stability in multicomponent syntheses?

Answer:

  • Aqueous micellar systems (SDS/[BMIm]Br) : Enhance reaction rates by lowering activation energy via hydrophobic interactions, achieving 90% yields in 30 minutes .
  • Solvent-free vs. water media : Solvent-free conditions favor entropy-driven pathways (ΔS‡ = −120 J mol⁻¹ K⁻¹), while water stabilizes intermediates through hydrogen bonding, shifting equilibrium toward products .
  • Ultrasound irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes for 92% yield) by enhancing mass transfer and cavitation effects .

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